molecular formula C17H23N5O B2646209 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921054-06-0

2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2646209
CAS No.: 921054-06-0
M. Wt: 313.405
InChI Key: KVUJLYYSOUYWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound featuring a tetrazole ring substituted with a p-tolyl group, an acetamide linker, and a cyclohexyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is critical for hydrogen-bonding interactions and metabolic stability, making it common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-cyclohexyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-7-9-15(10-8-13)22-16(19-20-21-22)12-18-17(23)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUJLYYSOUYWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. Finally, the acetamide moiety is added via an amidation reaction using acetic anhydride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles.

Scientific Research Applications

2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, highlighting structural and functional differences:

Compound Key Structural Features Synthesis Yield Melting Point Key Spectral Data Reference
Target Compound
2-Cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
Cyclohexyl, p-tolyl-tetrazole, acetamide linker N/A N/A N/A N/A
Compound 8
Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate
Chlorotrityl-protected tetrazole, imidazole, methyl ester 90% Not specified $ ^1H $ NMR: δ 5.38 (s, 2H), 3.77 (s, 3H); IR: C=O stretch at 1671 cm$ ^{-1} $
Compound 6a
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
Triazole, naphthyloxy-methyl, phenylacetamide Not specified Not specified $ ^1H $ NMR: δ 5.48 (s, 2H, –OCH2); IR: C=O at 1671 cm$ ^{-1} $, –NH at 3262 cm$ ^{-1} $
Candesartan Cilexetil Related Compound B
(USP Reference Standard)
Biphenyl-tetrazole, benzimidazole-carboxylate, cyclohexyloxycarbonyloxyethyl ester N/A N/A Molecular formula: C$ _{31} $H$ _{30} $N$ _6 $O$ _6 $ (MW 582.61)

Key Observations:

Tetrazole vs. Triazole :

  • The target compound’s tetrazole ring (5-membered, 4N atoms) differs from triazole-based analogs (e.g., Compound 6a), which have reduced nitrogen content. Tetrazoles exhibit stronger acidity (pKa ~4–5), enhancing solubility in physiological conditions compared to triazoles .

Substituent Effects: The p-tolyl group in the target compound may enhance steric hindrance and lipophilicity relative to the chlorotrityl group in Compound 8 or the naphthyloxy group in Compound 6a. This could influence binding affinity in receptor-ligand interactions .

Functional Group Diversity :

  • Carboxylate esters (e.g., Candesartan analog) and imidazole rings (Compound 8) introduce polar or aromatic interactions absent in the target compound. These differences may alter pharmacokinetic profiles, such as metabolic stability or excretion rates .

Synthetic Accessibility :

  • High yields (>90%) for tetrazole-containing compounds (e.g., Compound 8) suggest robust synthetic routes, possibly via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cyclohexyl group in the target compound may require additional protection/deprotection steps, complicating synthesis .

Research Implications and Limitations

  • Pharmacological Potential: While the tetrazole moiety is associated with angiotensin II receptor antagonism (e.g., Candesartan ), the target compound’s biological activity remains unstudied in the provided evidence.
  • Data Gaps : Melting points, solubility, and spectroscopic data for the target compound are unavailable, limiting direct comparison. Future studies should prioritize these metrics.
  • Computational Insights : Molecular docking or QSAR modeling could predict the impact of cyclohexyl and p-tolyl groups on target binding compared to analogs.

Biological Activity

2-Cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail its biological activity, synthesis, and relevant research findings.

The synthesis of this compound typically involves the formation of the tetrazole ring through reactions involving cyclohexylamine and sodium azide, followed by coupling with p-tolyl isocyanate. The resulting compound showcases a unique structure that contributes to its biological activity.

The mechanism by which this compound exerts its effects is primarily through interactions with various biological targets, including enzymes and receptors. The tetrazole ring can form hydrogen bonds and other interactions that modulate the activity of these targets, potentially influencing pathways related to inflammation and cancer progression.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity :
    • Studies have shown that tetrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may reduce inflammation in various models of disease .
  • Anticancer Properties :
    • The compound has demonstrated cytotoxic effects against different cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing potential as an adjunct therapy when combined with standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, contributing to its potential use in treating infections .

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives, including this compound:

  • Study on Anti-inflammatory Effects :
    A study investigated the anti-inflammatory effects of tetrazole derivatives in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to controls .
  • Cytotoxicity in Cancer Cell Lines :
    In vitro assays revealed that the compound effectively inhibited cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a novel therapeutic agent .

Data Tables

Biological ActivityObservationsReferences
Anti-inflammatorySignificant reduction in COX activity
Anticancer (MCF-7 cells)IC50 values comparable to doxorubicin
AntimicrobialInitial promising results

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.